4-Desmethoxypropoxyl-4-methoxy Rabeprazole
Overview
Description
4-Desmethoxypropoxyl-4-methoxy Rabeprazole is a chemical compound that belongs to the benzimidazole class. It is an impurity of Rabeprazole, which is a proton pump inhibitor used to treat various gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The molecular formula of this compound is C15H15N3O2S, and it has a molecular weight of 301.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole involves multiple steps, starting from the appropriate benzimidazole precursor. The key steps typically include:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
Sulfoxidation: The benzimidazole core is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxypropoxyl-4-methoxy Rabeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4-Desmethoxypropoxyl-4-methoxy Rabeprazole is primarily used as a reference standard and impurity in pharmaceutical research. Its applications include:
Pharmaceutical Research: Used to study the stability, degradation, and impurity profiling of Rabeprazole formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of Rabeprazole and its impurities.
Medicinal Chemistry: Investigated for its potential biological activities and interactions with various molecular targets.
Mechanism of Action
The mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is similar to that of Rabeprazole. It inhibits the hydrogen-potassium ATPase enzyme (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. This action helps in the treatment of acid-related gastrointestinal conditions . The molecular targets involved include the proton pump enzyme and associated signaling pathways that regulate acid secretion .
Comparison with Similar Compounds
4-Desmethoxypropoxyl-4-methoxy Rabeprazole is compared with other similar compounds such as:
Rabeprazole: The parent compound, which is a widely used proton pump inhibitor.
4-Desmethoxypropoxyl-4-chloro Rabeprazole: An impurity with a similar structure but with a chloro group instead of a methoxy group.
4-Desmethoxypropoxyl-4-methylthio Rabeprazole: Another impurity with a methylthio group instead of a methoxy group
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and interactions with biological targets .
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARWNDPMUQOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468595 | |
Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-77-3 | |
Record name | 4-Desmethoxypropoxyl-4-methoxy rabeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY RABEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6M23VJ488 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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